molecular formula C11H14F3NO B1304266 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol CAS No. 400878-20-8

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Cat. No.: B1304266
CAS No.: 400878-20-8
M. Wt: 233.23 g/mol
InChI Key: MLJRBCBVNZITOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a chemical compound characterized by the presence of trifluoromethyl and phenethylamino groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol typically involves the reaction of 1,1,1-trifluoroacetone with phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic addition of phenethylamine to the carbonyl group of trifluoroacetone. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods to enhance efficiency and yield. For example, a continuous reactor system can be employed to introduce raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into the reaction chamber. This method allows for precise control of reaction conditions and continuous extraction of the product, thereby improving the overall synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors to produce neuroprotective effects .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-phenyl-2-propanone
  • 1,1,1-Trifluoro-3-phenylacetone
  • 1,1,1-Trifluoro-3-(octylthio)acetone

Uniqueness: 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is unique due to the presence of both trifluoromethyl and phenethylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRBCBVNZITOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382422
Record name 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-20-8
Record name 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.